N,N-bis(furan-2-ylmethyl)-2-(3-methylphenoxy)acetamide
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Overview
Description
N,N-BIS[(FURAN-2-YL)METHYL]-2-(3-METHYLPHENOXY)ACETAMIDE is a complex organic compound characterized by the presence of furan and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-BIS[(FURAN-2-YL)METHYL]-2-(3-METHYLPHENOXY)ACETAMIDE typically involves the reaction of furfurylamine with 2,5-furandicarboxylic acid under microwave-assisted conditions. The reaction is facilitated by coupling reagents such as DMT/NMM/TsO− or EDC, which help in achieving high yields and purity . The reaction conditions are optimized to ensure efficient coupling, often involving specific temperatures and solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the use of renewable resources like furfural, derived from biomass, aligns with sustainable production practices .
Chemical Reactions Analysis
Types of Reactions
N,N-BIS[(FURAN-2-YL)METHYL]-2-(3-METHYLPHENOXY)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The phenoxy and furan groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can lead to the formation of furan-2-ylmethyl alcohol derivatives .
Scientific Research Applications
N,N-BIS[(FURAN-2-YL)METHYL]-2-(3-METHYLPHENOXY)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Its potential antibacterial and antifungal properties are being explored for developing new drugs.
Mechanism of Action
The mechanism of action of N,N-BIS[(FURAN-2-YL)METHYL]-2-(3-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. The furan and phenoxy groups can interact with various enzymes and receptors, leading to biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include N,N’-bis(furan-2-ylmethyl)oxalamide and N’-furan-2-ylmethylene-2-hydroxybenzohydrazide .
Uniqueness
N,N-BIS[(FURAN-2-YL)METHYL]-2-(3-METHYLPHENOXY)ACETAMIDE is unique due to its combination of furan and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H19NO4 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
N,N-bis(furan-2-ylmethyl)-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C19H19NO4/c1-15-5-2-6-16(11-15)24-14-19(21)20(12-17-7-3-9-22-17)13-18-8-4-10-23-18/h2-11H,12-14H2,1H3 |
InChI Key |
OCCQZJJYQDNTEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=CO2)CC3=CC=CO3 |
Origin of Product |
United States |
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